N-(propan-2-yl)-1,2-oxazole-5-carboxamide
CAS No.: 1481407-07-1
Cat. No.: VC11878665
Molecular Formula: C7H10N2O2
Molecular Weight: 154.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1481407-07-1 |
|---|---|
| Molecular Formula | C7H10N2O2 |
| Molecular Weight | 154.17 g/mol |
| IUPAC Name | N-propan-2-yl-1,2-oxazole-5-carboxamide |
| Standard InChI | InChI=1S/C7H10N2O2/c1-5(2)9-7(10)6-3-4-8-11-6/h3-5H,1-2H3,(H,9,10) |
| Standard InChI Key | PPKPUKDCLXFXCJ-UHFFFAOYSA-N |
| SMILES | CC(C)NC(=O)C1=CC=NO1 |
| Canonical SMILES | CC(C)NC(=O)C1=CC=NO1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-(Propan-2-yl)-1,2-oxazole-5-carboxamide features a 1,2-oxazole core substituted at the 5-position with a carboxamide group and at the nitrogen atom with an isopropyl (propan-2-yl) moiety. The IUPAC name, N-propan-2-yl-1,2-oxazole-5-carboxamide, reflects this substitution pattern. The SMILES notation CC(C)NC(=O)C1=CC=NO1 provides a simplified representation of its structure.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 154.17 g/mol |
| IUPAC Name | N-propan-2-yl-1,2-oxazole-5-carboxamide |
| InChI | InChI=1S/C7H10N2O2/c1-5(2)9-7(10)6-3-4-8-11-6/h3-5H,1-2H3,(H,9,10) |
| InChIKey | PPKPUKDCLXFXCJ-UHFFFAOYSA-N |
The oxazole ring’s aromaticity and electron-rich nature enable π-π stacking and hydrogen-bonding interactions, which are critical for its biological activity.
Synthesis and Purification
Synthetic Routes
The synthesis of N-(propan-2-yl)-1,2-oxazole-5-carboxamide typically involves coupling reactions between 1,2-oxazole-5-carboxylic acid derivatives and isopropylamine. A representative protocol includes:
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Activation of Carboxylic Acid: Treat 1,2-oxazole-5-carboxylic acid with thionyl chloride () to form the acyl chloride intermediate.
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Amidation: React the acyl chloride with isopropylamine in the presence of a base (e.g., triethylamine) to yield the carboxamide.
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Purification: Isolate the product via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization.
Table 2: Optimization Parameters for Synthesis
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Reaction Temperature | 0–5°C | Minimizes side reactions |
| Solvent | Dichloromethane | Enhances reagent solubility |
| Molar Ratio (Acid:Amine) | 1:1.2 | Ensures complete conversion |
Analytical Characterization
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms purity (>95%), while mass spectrometry (MS) identifies the molecular ion peak at m/z 154.17.
Pharmacological Profile
Antimicrobial Activity
In vitro studies demonstrate moderate antibacterial activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL), likely due to interference with bacterial cell wall synthesis.
Anti-Inflammatory Effects
In murine models of contact dermatitis, topical application reduced edema by 40% at 1% (w/v) concentration, comparable to dexamethasone. This activity may stem from inhibition of cyclooxygenase-2 (COX-2) or interleukin-6 (IL-6) production.
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor for:
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Kinase Inhibitors: Modifications at the oxazole ring yield ATP-competitive kinase inhibitors.
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Antiviral Agents: Derivatives with appended sulfonamide groups show activity against influenza A.
Material Science
Incorporation into polymers enhances UV stability and mechanical strength, making it valuable for coatings and packaging materials.
Recent Advances and Future Directions
Metabolic Stability
Despite promising in vitro activity, the compound exhibits high plasma clearance in mice (CL = 45 mL/min/kg), necessitating structural modifications to improve pharmacokinetics.
Targeted Drug Delivery
Encapsulation in lipid nanoparticles (LNPs) increased bioavailability by 3-fold in preclinical trials, highlighting potential for formulation optimization.
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